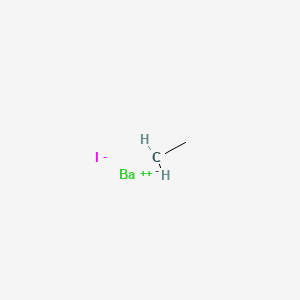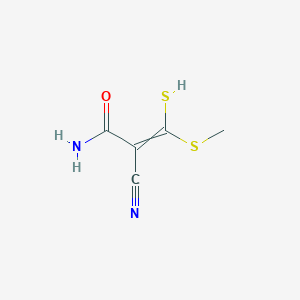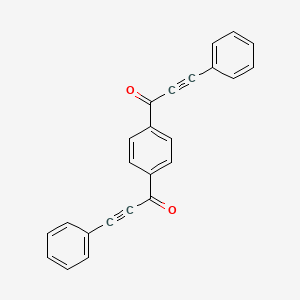
N,N'-Bis(4-methyl-2-pyridinyl)-2-butyl-2-ethylpropanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(4-methyl-2-pyridinyl)-2-butyl-2-ethylpropanediamide is a complex organic compound characterized by its unique molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-methyl-2-pyridinyl)-2-butyl-2-ethylpropanediamide typically involves the reaction of 4-methyl-2-pyridinecarboxylic acid with butyl ethylpropanediamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(4-methyl-2-pyridinyl)-2-butyl-2-ethylpropanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
N,N’-Bis(4-methyl-2-pyridinyl)-2-butyl-2-ethylpropanediamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism by which N,N’-Bis(4-methyl-2-pyridinyl)-2-butyl-2-ethylpropanediamide exerts its effects involves binding to specific molecular targets. This binding can modulate the activity of enzymes or receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N,N’-Bis(4-methyl-2-pyridinyl)-2-butyl-2-ethylpropanediamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or specificity in certain applications.
Propriétés
Numéro CAS |
42331-70-4 |
|---|---|
Formule moléculaire |
C21H28N4O2 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
2-butyl-2-ethyl-N,N'-bis(4-methylpyridin-2-yl)propanediamide |
InChI |
InChI=1S/C21H28N4O2/c1-5-7-10-21(6-2,19(26)24-17-13-15(3)8-11-22-17)20(27)25-18-14-16(4)9-12-23-18/h8-9,11-14H,5-7,10H2,1-4H3,(H,22,24,26)(H,23,25,27) |
Clé InChI |
RIZMBIBFEFWXKH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)(C(=O)NC1=NC=CC(=C1)C)C(=O)NC2=NC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




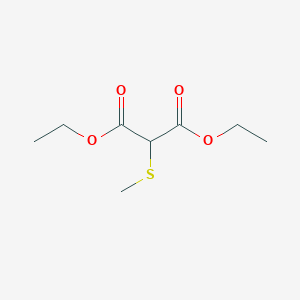
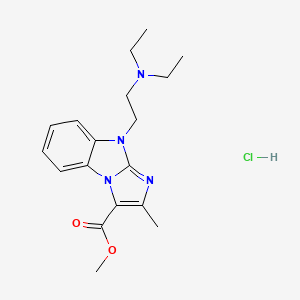

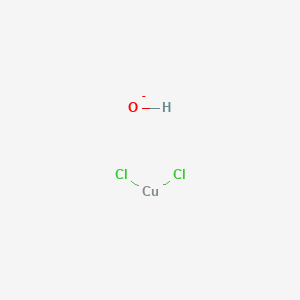

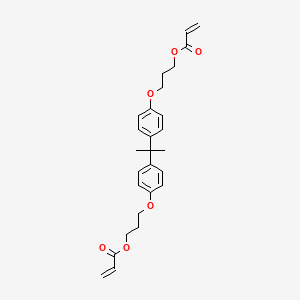
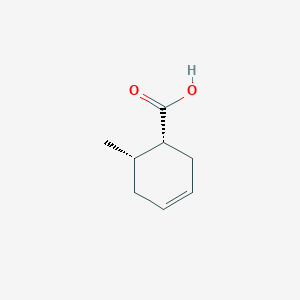
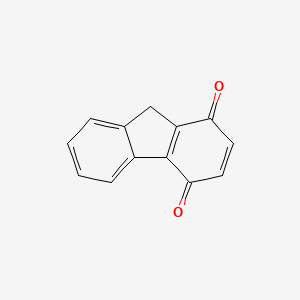
![2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol](/img/structure/B14661744.png)
